molecular formula C13H9N3O3 B2741394 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 340258-80-2

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2741394
CAS RN: 340258-80-2
M. Wt: 255.233
InChI Key: LXUXRBCWMPXZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as FOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FOBA is a heterocyclic compound that contains both furan and oxadiazole rings, making it an interesting molecule to study.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Study : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide derivatives have been synthesized and characterized using various spectroscopic methods, including 1HNMR, 13CNMR, FT-IR, and LC-MS spectral studies. These derivatives were synthesized by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives (Patel, Patel, & Shah, 2015).

Biological Activities

  • Antibacterial and Antifungal Properties : The synthesized compounds exhibit antibacterial activities against both gram-positive and gram-negative bacteria. Additionally, antifungal activities were observed against various fungi (Patel, Patel, & Shah, 2015).
  • Antioxidant Activity : Some derivatives of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated excellent antioxidant activity, with significant protection against DNA damage induced by the Bleomycin iron complex (Bondock, Adel, & Etman, 2016).
  • Anticancer Potential : Certain derivatives were evaluated for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
  • Antiplasmodial Activities : N-acylated derivatives have shown activity against different strains of Plasmodium falciparum, with several revealing promising activity. The nature of the acyl moiety significantly influenced the activity against these strains (Hermann et al., 2021).

Chemistry and Molecular Structure

  • Thiol-Thione Tautomeric Equilibrium : The structural characteristics of derivatives, including thiol-thione tautomeric equilibrium, were studied and confirmed through elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
  • Transition Metal Chelates : Transition metal chelates derived from these compounds have been evaluated for their chelating properties using IR, reflectance spectral study, and magnetic properties. These chelates were also examined for antifungal activity against different fungal strains (Varde & Acharya, 2017).

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUXRBCWMPXZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.